4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine
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Overview
Description
4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine is a compound that features a benzene ring substituted with a 4,5-dihydro-1,3-oxazole group and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one, which affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles . These intermediates can then be further functionalized to introduce the benzene-1,2-diamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced synthetic techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, reduced amine derivatives, and substituted benzene compounds.
Scientific Research Applications
4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4,5-dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, while the amine groups can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: This compound features two oxazole rings and is used in similar applications.
4,5-Dihydro-1,3-oxazoles: These compounds are intermediates in the synthesis of various organic molecules.
Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]: This compound has similar structural features and applications
Uniqueness
4-(4,5-Dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine is unique due to the presence of both the oxazole ring and the benzene-1,2-diamine moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
89880-99-9 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H11N3O/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5H,3-4,10-11H2 |
InChI Key |
CNRFJJWAJVEXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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